Cas no 66345-66-2 (1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol)

1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol is a chemically synthesized compound featuring a chlorophenyl group and a 1,2,4-triazole moiety. Its molecular structure combines a sterically hindered pentanol backbone with a heterocyclic triazole ring, imparting potential biological activity, particularly in agrochemical or pharmaceutical applications. The presence of the 2-chlorophenyl group enhances lipophilicity, while the triazole functionality may contribute to binding interactions with biological targets. This compound’s structural complexity allows for tailored reactivity, making it a candidate for further derivatization or as an intermediate in specialized syntheses. Its stability and defined stereochemistry are advantageous for precise applications in research and development.
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol structure
66345-66-2 structure
Product Name:1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
CAS No:66345-66-2
MF:C15H20ClN3O
MW:293.791802406311
CID:5270922
Update Time:2025-10-28

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
    • 1H-1,2,4-Triazole-1-ethanol, β-[(2-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-
    • Inchi: 1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3
    • InChI Key: YQUISVHISMYYOC-UHFFFAOYSA-N
    • SMILES: C(C(O)C(C)(C)C)(CC1=CC=CC=C1Cl)N1C=NC=N1

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol Pricemore >>

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Key Organics Ltd
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66345-66-2 >90%
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Additional information on 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

1-(2-Chlorophenyl)-4,4-Dimethyl-2-(1H-1,2,4-Triazol-1-yl)Pentan-3-Ol: A Comprehensive Overview

1-(2-Chlorophenyl)-4,4-Dimethyl-2-(1H-1,2,4-Triazol-1-yl)Pentan-3-Ol, also known by its CAS Registry Number 66345-66-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a chlorophenyl group, a triazole ring, and a pentanol backbone. The compound has been studied extensively for its potential applications in drug development and as a building block in organic synthesis.

The structure of 1-(2-Chlorophenyl)-4,4-Dimethyl derivative is notable for its stereochemistry and functional groups. The presence of the triazole ring introduces interesting electronic properties, making the compound a promising candidate for various biological assays. Recent studies have highlighted its potential as an inhibitor of certain enzymes and receptors, which could pave the way for novel therapeutic interventions.

One of the most recent advancements in the study of this compound involves its synthesis and characterization. Researchers have developed efficient methods to synthesize 1-(2-Chlorophenyl)-4,4-Dimethyl derivatives using microwave-assisted techniques. These methods not only enhance the yield but also reduce reaction time, making them more suitable for large-scale production. The stability and solubility of the compound have also been evaluated under various conditions, providing valuable insights into its potential applications.

In terms of biological activity, 1-(2-Chlorophenyl)-4,4-Dimethyl has shown promising results in anti-inflammatory and antioxidant assays. Its ability to scavenge free radicals suggests that it could be used in developing agents for treating oxidative stress-related diseases. Additionally, preliminary studies indicate that the compound may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis.

The role of Triazol rings in medicinal chemistry cannot be overstated. These heterocycles are known for their stability and ability to form hydrogen bonds, making them ideal for drug design. In the case of 1-(2-Chlorophenyl)-4,4-Dimethyl, the triazole group enhances the molecule's bioavailability and pharmacokinetic profile. This makes it a valuable lead compound for further optimization in drug discovery programs.

Recent advancements in computational chemistry have also contributed to our understanding of this compound. Molecular docking studies have revealed potential binding modes with key proteins, providing a basis for rational drug design. Furthermore, quantum chemical calculations have shed light on the electronic distribution within the molecule, which is crucial for predicting its reactivity and selectivity.

In conclusion, 1-(2-Chlorophenyl)-4,4-Dimethyl with CAS Number 66345-66-2 represents a versatile platform for exploring new chemical entities with therapeutic potential. Its unique structure, combined with recent research findings, positions it as a key player in modern drug discovery efforts. As ongoing studies continue to uncover its full spectrum of biological activities and applications, this compound is poised to make significant contributions to the field of medicinal chemistry.

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